(S)-Elobixibat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

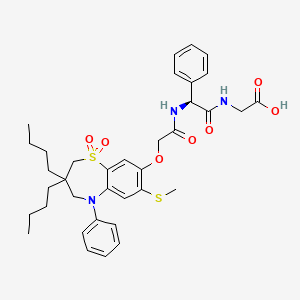

C36H45N3O7S2 |

|---|---|

Molecular Weight |

695.9 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid |

InChI |

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m0/s1 |

InChI Key |

XFLQIRAKKLNXRQ-UMSFTDKQSA-N |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Elobixibat: A Deep Dive into the Mechanism of Action in Chronic Constipation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Elobixibat represents a novel therapeutic approach for the management of chronic constipation, acting as a potent and selective inhibitor of the ileal bile acid transporter (IBAT). This mechanism disrupts the enterohepatic circulation of bile acids, leading to increased concentrations of these endogenous secretagogues and prokinetics in the colonic lumen. The subsequent stimulation of colonic secretion and motility results in accelerated colonic transit, improved stool consistency, and increased frequency of bowel movements. This in-depth guide elucidates the core mechanism of action of this compound, supported by quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the underlying physiological pathways.

Core Mechanism of Action: IBAT Inhibition

This compound, formerly known as A3309, is a minimally absorbed, locally acting inhibitor of the ileal bile acid transporter (IBAT), also referred to as the apical sodium-dependent bile acid transporter (ASBT)[1][2]. IBAT is the primary transporter responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation, a process known as enterohepatic circulation[3].

By competitively inhibiting IBAT, this compound effectively reduces the reabsorption of bile acids, leading to a significant increase in the concentration of bile acids flowing into the colon[1][2][4]. This targeted, localized action within the gastrointestinal tract minimizes systemic exposure and associated side effects[2].

Downstream Physiological Effects in the Colon

The increased concentration of bile acids in the colon triggers a dual mechanism of action that addresses the pathophysiology of chronic constipation:

-

Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool, making it easier to pass[2].

-

Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, increasing the frequency and force of contractions, which helps to propel stool through the colon and expedite bowel movements[1][2]. This prokinetic effect is mediated, in part, through the activation of the Takeda G protein-coupled receptor 5 (TGR5)[5][6].

This dual action on both secretion and motility distinguishes this compound from other classes of laxatives that may only target one of these pathways[3][7][8].

Systemic Effects and Biomarker Modulation

The interruption of the enterohepatic circulation of bile acids also leads to systemic effects that can be monitored through specific biomarkers:

-

Increased Bile Acid Synthesis: The reduced return of bile acids to the liver via the portal vein leads to a compensatory increase in the synthesis of new bile acids from cholesterol. This is reflected by an increase in the serum marker for bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (C4)[9][10].

-

Decreased Fibroblast Growth Factor 19 (FGF19): The activation of the farnesoid X receptor (FXR) in the ileum by reabsorbed bile acids normally stimulates the release of fibroblast growth factor 19 (FGF19), which in turn inhibits bile acid synthesis in the liver. By reducing bile acid reabsorption, this compound leads to a decrease in serum FGF19 levels, further contributing to the upregulation of bile acid synthesis[9][11].

Quantitative Data from Clinical Studies

The efficacy of this compound in treating chronic constipation has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy Outcomes with this compound Treatment

| Endpoint | This compound Dose | Baseline Value | Post-Treatment Value | Change from Baseline | Placebo Comparison | Citation(s) |

| Spontaneous Bowel Movements (SBMs)/week | 10 mg/day | 2.9 ± 1.9 | 4.3 ± 1.9 (at 2 weeks) | +1.4 | Statistically significant improvement vs. placebo | [12] |

| 10 mg/day | ~1.7 | ~6.4 (at 1 week) | +4.7 | Statistically significant (p<0.0001) vs. placebo (~1.7) | [13] | |

| 10 mg/day | 2.9 ± 2.5 | 5.0 ± 3.1 (at 2 weeks) | +2.1 | Not applicable (post-marketing surveillance) | [11] | |

| Complete Spontaneous Bowel Movements (CSBMs) "Response" Rate | 10 mg/day | - | 49.33% | - | Statistically significant (p=0.005) vs. placebo (26.76%) | [14][15] |

| Bristol Stool Form Scale (BSFS) Score | 10 mg/day | 3.2 ± 1.7 | 4.4 ± 1.4 (at 2 weeks) | +1.2 | Statistically significant improvement vs. placebo | [9][12] |

| 10 mg/day | 2.3 ± 1.4 | 3.8 ± 1.3 (at 2 weeks) | +1.5 | Not applicable (post-marketing surveillance) | [11] |

Table 2: Pharmacodynamic and Biomarker Changes with this compound Treatment

| Parameter | This compound Dose | Baseline | Post-Treatment | Fold Change/Percentage Change | Citation(s) |

| Total Fecal Bile Acids | 10 mg/day | Lower than healthy subjects | Significantly increased | 2.1-fold higher than healthy subjects | [9] |

| Fecal Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) | 10 mg/day | Lower than healthy subjects | Significantly increased | 25.4-fold increase from baseline | [9] |

| Fecal Secondary Bile Acids (Lithocholic Acid) | 10 mg/day | - | Significantly decreased | 3.9-fold decrease from baseline | [9] |

| Serum 7α-hydroxy-4-cholesten-3-one (C4) | 10 mg/day | Comparable to healthy subjects | Significantly increased | +223% | [9] |

| Serum Fibroblast Growth Factor 19 (FGF19) | 10 mg/day | Comparable to healthy subjects | Significantly decreased | -35% | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effects of this compound.

Assessment of Colonic Transit Time

This method is widely used to assess total and segmental colonic transit times.

-

Protocol:

-

Patients ingest a capsule containing a standardized number of radio-opaque markers (e.g., 24 Sitzmarks®)[16].

-

Patients are instructed to avoid laxatives and other medications that may affect bowel function during the study period.

-

A plain abdominal X-ray is taken at a predetermined time point, typically on day 5 (120 hours) after marker ingestion[4][16].

-

The number of remaining markers in the colon is counted. The colon is often divided into three segments (right, left, and rectosigmoid) to assess segmental transit.

-

Normal colonic transit is generally defined as the clearance of more than 80% of the markers by day 5[4].

-

-

Workflow Diagram:

Workflow for Radio-opaque Marker Colonic Transit Study.

Scintigraphy provides a more physiological assessment of colonic transit.

-

Protocol:

-

The patient ingests a meal containing a radiolabeled substance, often 111In-DTPA (diethylenetriaminepentaacetic acid) mixed with water, sometimes as part of a dual-isotope solid-liquid meal with Tc-99m sulfur colloid in a solid component[3][17][18].

-

Anterior and posterior images of the abdomen are acquired using a gamma camera at specified time points (e.g., 4, 24, 48, and 72 hours) to track the movement of the radioisotope through the gastrointestinal tract[3][18].

-

The colon is divided into regions of interest (e.g., ascending, transverse, descending, and rectosigmoid colon) to calculate the geometric center of the radioisotope distribution at each time point, which provides a quantitative measure of colonic transit[3][10].

-

-

Workflow Diagram:

Workflow for Scintigraphic Colonic Transit Study.

Measurement of Fecal and Serum Bile Acids

GC-MS is a highly sensitive and specific method for the quantification of individual bile acids.

-

Protocol for Fecal Bile Acids:

-

Sample Preparation: Fecal samples are lyophilized (freeze-dried) and homogenized[7].

-

Extraction: Bile acids are extracted from the fecal matrix using an organic solvent, often ethanol with sodium hydroxide[7].

-

Purification: The extract is purified using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances[7].

-

Derivatization: Bile acids are chemically modified (e.g., esterification followed by silylation) to increase their volatility for gas chromatography[19].

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual bile acids based on their physicochemical properties, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio[7][20].

-

Measurement of Serum C4 and FGF19

ELISA is a common immunoassay technique used to quantify serum concentrations of C4 and FGF19.

-

General Protocol (Sandwich ELISA):

-

Coating: A microplate is coated with a capture antibody specific for the target protein (C4 or FGF19)[6][21].

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding[21].

-

Sample Incubation: Standards and patient serum samples are added to the wells, and the target protein is captured by the immobilized antibody[6].

-

Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added, which binds to a different epitope on the captured protein[6].

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody[6].

-

Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of target protein present[6].

-

Measurement: The absorbance is read using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to the standard curve[6].

-

Signaling Pathways and Logical Relationships

Enterohepatic Circulation of Bile Acids and the Action of this compound

Feedback Regulation of Bile Acid Synthesis

Conclusion

This compound offers a targeted and effective mechanism of action for the treatment of chronic constipation by inhibiting the ileal bile acid transporter. This leads to a localized increase in colonic bile acids, which in turn stimulates both secretion and motility, addressing the core physiological deficits in this condition. The pharmacodynamic effects are supported by robust quantitative data from clinical trials and can be monitored through changes in specific serum and fecal biomarkers. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this novel therapeutic agent.

References

- 1. genieur.eu [genieur.eu]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Whole Gut Transit Scintigraphy for the Assessment of Patients with Symptoms of Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. researchgate.net [researchgate.net]

- 6. eaglebio.com [eaglebio.com]

- 7. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elobixibat Improves Stool/Gas Distribution and Fecal Bile Acids in Older Adults With Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tech.snmjournals.org [tech.snmjournals.org]

- 11. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]

- 16. henryford.com [henryford.com]

- 17. Assessment of Small-bowel and Colonic Transit on Routine Gastric Emptying Scintigraphy: Establishment of Reference Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajronline.org [ajronline.org]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. jscimedcentral.com [jscimedcentral.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Synthesis of (S)-Elobixibat: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the laboratory synthesis of (S)-Elobixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). Elobixibat, known chemically as (S)-1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-(N-{(R)-1'-phenyl-1'-[N'-(carboxymethyl)carbamoyl]methyl}carbamoylmethoxy)-2,3,4,5-tetrahydro-1,5-benzothiazepine, is approved for the treatment of chronic idiopathic constipation.[1][2] This document details a prominent synthetic pathway, providing structured data and experimental protocols to aid in laboratory-scale preparation.

Mechanism of Action: IBAT Inhibition

Elobixibat functions by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][4] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[4] By blocking this reabsorption, Elobixibat increases the concentration of bile acids in the colon. This, in turn, stimulates colonic secretion and motility, leading to an increase in bowel movements and relief from constipation.[1][4] The decreased return of bile acids to the liver also prompts the liver to synthesize more bile acids from cholesterol to maintain the bile acid pool. This process involves the upregulation of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, which can lead to a reduction in serum LDL cholesterol levels.[5]

Caption: Mechanism of this compound via IBAT inhibition.

Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. The core of the molecule is a 1,5-benzothiazepine ring system, which is constructed and subsequently elaborated with the necessary side chains. The stereochemistry is typically introduced late in the synthesis through the coupling of a chiral amine.

A common synthetic route involves the initial formation of a benzothiazepine intermediate, followed by oxidation and a series of coupling reactions to build the final molecule.[1]

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocols

The following protocols are based on procedures described in the patent literature and chemical synthesis databases.[1] Yields and specific conditions can vary and may require optimization in a laboratory setting.

Step 1: Synthesis of the Benzothiazepine Core (Intermediate 156)

-

Hydrolysis of Aminobenzothiazole (153): To a solution of the starting aminobenzothiazole in a suitable solvent such as ethanol, add an aqueous solution of potassium hydroxide. Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC. After cooling, acidify the mixture to precipitate the mercaptophenol intermediate (154).

-

Tandem Alkylation/Lactam Formation: The crude mercaptophenol (154) is dissolved in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is added, followed by the addition of an α,α-disubstituted-β-halopropanoic acid (155). The reaction mixture is heated, leading to the formation of the benzothiazepine intermediate (156).

Step 2: Synthesis of the Elobixibat Sulfone Intermediate (160)

-

N-Phenyl Group Installation: The benzothiazepine (156) is subjected to a copper-catalyzed N-arylation with a suitable halobenzene (157) to install the phenyl group, yielding intermediate 158.

-

Carbonyl Group Reduction: The lactam carbonyl of 158 is reduced using a suitable reducing agent, such as borane-tetrahydrofuran complex, to give the corresponding amine (159).

-

Oxidation to Sulfone: The sulfide in amine 159 is oxidized to the sulfone (160) using an oxidizing agent like hydrogen peroxide in trifluoroacetic acid. This intermediate is a crucial building block for the final steps.

Step 3: Synthesis of this compound Hydrate

-

Alkylation of Phenol (160): The phenolic hydroxyl group of the sulfone intermediate (160) is alkylated with ethyl bromoacetate (161) in the presence of a base (e.g., K₂CO₃) in a solvent like acetone to yield the ester (162).

-

Saponification: The ester (162) is hydrolyzed to the corresponding carboxylic acid (163) using a base such as sodium hydroxide in a mixture of water and an organic solvent.

-

First Amide Coupling: The carboxylic acid (163) is coupled with (R)-2-phenylalanine methyl ester hydrochloride using a peptide coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base (e.g., DIPEA) to afford the amino ester (165). This step introduces the chiral center.

-

Second Saponification: The methyl ester of 165 is saponified to the carboxylic acid (166).

-

Second Amide Coupling: The resulting acid (166) is then coupled with tert-butyl glycinate using a similar peptide coupling method.

-

Final Deprotection: The tert-butyl protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, this compound. The product is often isolated as a hydrate.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of this compound. It is important to note that these are literature-reported values and may vary depending on the specific experimental conditions and scale.

| Step | Reactant(s) | Product | Coupling Agent/Reagent | Reported Yield (%) |

| First Amide Coupling | Carboxylic Acid Intermediate (163), (R)-2-phenylalanine methyl ester | Amino Ester Intermediate (165) | TBTU | High |

| Final Deprotection | TFA-protected Elobixibat | This compound Hydrate | TFA | 85%[1] |

Purification and Characterization

Purification of intermediates and the final product often requires chromatographic techniques.[4][6] Preparative high-performance liquid chromatography (HPLC) may be necessary to achieve high purity, especially for the final active pharmaceutical ingredient.[4] Characterization is typically performed using standard analytical methods:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. A reversed-phase C18 column is often used with a mobile phase consisting of acetonitrile and a buffered aqueous solution.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

The development of stability-indicating HPLC methods is crucial for quality control, allowing for the separation of Elobixibat from potential impurities and degradation products that may arise under stress conditions such as acidic, basic, oxidative, and photolytic exposure.[7]

References

- 1. The synthetic route of Elobixibat_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH [frontiersin.org]

- 4. JP2021515023A - How to prepare Elobixibat - Google Patents [patents.google.com]

- 5. A Randomized Placebo-Controlled Phase IIb Trial of A3309, A Bile Acid Transporter Inhibitor, for Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019172834A1 - Process for the preparation of elobixibat - Google Patents [patents.google.com]

- 7. Development of stability indicating reversed-phase high-performance liquid chromatography method for determination of elobixibat in pure form and laboratory prepared tablets: Application to dissolution study - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Elobixibat: A Technical Guide to its Role as an Ileal Bile Acid Transporter (IBAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Elobixibat is a first-in-class, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively and potently inhibiting IBAT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids, leading to a localized increase in bile acid concentrations in the colon. This mechanism of action stimulates colonic secretion and motility, making it an effective therapeutic agent for chronic idiopathic constipation (CIC). This technical guide provides an in-depth overview of the core scientific principles of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of its clinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and development in this area.

Introduction

Chronic idiopathic constipation is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent bowel movements, hard stools, and difficulty with defecation.[1] While various treatments exist, a significant number of patients remain unsatisfied with available therapies, highlighting the need for novel therapeutic approaches.[2] this compound offers a unique mechanism of action by targeting the ileal bile acid transporter (IBAT), a key protein in the enterohepatic circulation of bile acids.[1][3]

Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[4] Approximately 95% of bile acids are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal circulation.[4][5] By inhibiting this reabsorption, this compound increases the concentration of bile acids in the colonic lumen, which in turn enhances colonic motility and secretion, ultimately alleviating the symptoms of constipation.[1][6]

This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource on its pharmacology and clinical application.

Chemical and Physical Properties

This compound, formerly known as A3309, is a pure enantiomer of a synthetically modified 1,5-benzothiazepine.[5]

| Property | Value | Reference |

| IUPAC Name | N-{(2R)-2-[({[3,3-Dibutyl-7-(methylsulfanyl)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl]oxy}acetyl)amino]-2-phenylacetyl}glycine | [3] |

| Chemical Formula | C₃₆H₄₅N₃O₇S₂ | [3][7] |

| Molar Mass | 695.89 g·mol⁻¹ | [3][7] |

| CAS Number | 439087-18-0 | [3] |

| Synonyms | A3309, AZD7806 | [8] |

Mechanism of Action

This compound is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), encoded by the SLC10A2 gene.[3] IBAT is a sodium-dependent symporter responsible for the active uptake of conjugated bile acids from the intestinal lumen into the enterocytes of the terminal ileum.[3][4] By binding to IBAT, this compound competitively inhibits this reabsorption process.[9]

The primary consequences of IBAT inhibition are:

-

Increased Colonic Bile Acids: The blockage of bile acid reabsorption in the ileum leads to an increased flow of bile acids into the colon.[1][6] In the colon, bile acids act as natural secretagogues and prokinetics, stimulating the secretion of water and electrolytes into the lumen and increasing colonic motility.[1][5] This results in softer stools and an increased frequency of bowel movements.[1]

-

Interruption of Enterohepatic Circulation: The reduced return of bile acids to the liver via the portal vein has systemic effects.[4] The liver compensates for the loss of bile acids by increasing their synthesis from cholesterol.[5] This process is mediated by the upregulation of the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[4]

-

Modulation of Signaling Pathways: The decreased return of bile acids to the liver and the altered bile acid pool composition influence key signaling pathways. Notably, the reduction in ileal bile acid absorption leads to decreased activation of the farnesoid X receptor (FXR) in enterocytes.[4] This, in turn, reduces the production and release of fibroblast growth factor 19 (FGF19), a hormone that normally inhibits CYP7A1 expression in the liver.[5][10] The resulting decrease in FGF19 signaling further contributes to the upregulation of bile acid synthesis.[5][10]

The following diagram illustrates the enterohepatic circulation of bile acids and the site of action of this compound.

Caption: Enterohepatic circulation of bile acids and the inhibitory action of this compound on IBAT.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is characterized by its minimal systemic absorption and local action within the gastrointestinal tract.[5][11]

| Parameter | Description | Reference |

| Absorption | Minimally absorbed after oral administration. Systemic bioavailability is very low. Food intake can reduce systemic exposure by approximately 80%. | [11][12] |

| Distribution | When absorbed, it is highly protein-bound in plasma (>99.5%). | [5] |

| Metabolism | The majority of the drug is found unchanged in feces. A monohydroxy metabolite has been identified in feces, but unchanged drug is the predominant form. No metabolites were observed in plasma. | |

| Excretion | Primarily excreted in the feces (over 100% of the radioactive dose recovered in feces in a radiolabeled study). Urinary excretion is negligible (~0.01-0.02%). | |

| Half-life | The plasma half-life is less than 4 hours. | [5][11] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its IBAT inhibition.

| Parameter | Effect | Reference |

| IC₅₀ (IBAT Inhibition) | - Human: 0.53 nM - Mouse: 0.13 nM - Canine: 5.8 nM | [8] |

| Serum 7αC4 | Dose-dependent increase, indicating increased bile acid synthesis. | [5][10][11] |

| Serum FGF19 | Decrease, consistent with reduced FXR activation in the ileum. | [5][10] |

| LDL Cholesterol | Dose-dependent decrease, a secondary effect of increased cholesterol utilization for bile acid synthesis. | [5][11] |

| Colonic Transit | Accelerated colonic transit time. | [1][11] |

| Stool Frequency | Significant increase in the number of spontaneous bowel movements (SBMs). | [5] |

| Stool Consistency | Improvement towards looser stools. | [1][11] |

The signaling pathway downstream of IBAT inhibition is depicted below.

Caption: Signaling cascade following IBAT inhibition by this compound.

Experimental Protocols

In Vitro IBAT Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of a compound against the ileal bile acid transporter (IBAT/ASBT) using a cell-based assay.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of IBAT-mediated uptake of a radiolabeled bile acid.

Materials:

-

HEK293 cells stably transfected with human IBAT/ASBT (SLC10A2).

-

Wild-type HEK293 cells (for control).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Poly-D-lysine coated 24-well plates.

-

Sodium transport buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Radiolabeled substrate: [³H]taurocholic acid.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., chenodeoxycholic acid).

-

Lysis buffer (e.g., 1 N NaOH with 0.1% SDS).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Protein assay kit (e.g., BCA assay).

Procedure:

-

Cell Culture:

-

Culture IBAT-HEK293 and wild-type HEK293 cells in DMEM with supplements at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach confluency on the day of the assay.

-

-

Uptake Assay:

-

On the day of the assay, wash the cell monolayers three times with pre-warmed sodium transport buffer.

-

Pre-incubate the cells for 5-10 minutes at 37°C with the sodium transport buffer containing various concentrations of the test compound or the positive control inhibitor.

-

Initiate the uptake by adding the sodium transport buffer containing a fixed concentration of [³H]taurocholic acid and the respective concentrations of the inhibitor.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cell monolayers five times with ice-cold sodium transport buffer.

-

-

Cell Lysis and Measurement:

-

Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.

-

Transfer an aliquot of the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Use another aliquot of the cell lysate to determine the protein concentration using a protein assay kit.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration for each well.

-

Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in IBAT-HEK293 cells to determine the specific uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The following workflow diagram illustrates the key steps of the in vitro IBAT inhibition assay.

Caption: Workflow for the in vitro IBAT inhibition assay.

Measurement of Colonic Transit Time (CTT) with Radiopaque Markers

This protocol outlines a common clinical method for assessing CTT.

Objective: To measure the total and segmental colonic transit time in human subjects.

Materials:

-

Capsules containing a standardized number of radiopaque markers (e.g., 24 markers per capsule).

-

Abdominal X-ray equipment.

Procedure:

-

Marker Ingestion:

-

The subject ingests one capsule of radiopaque markers at the same time each day for three consecutive days (Day 1, 2, and 3).

-

-

Abdominal X-ray:

-

On Day 4, a single abdominal X-ray is taken.

-

-

Marker Counting and CTT Calculation:

-

The number of markers remaining in the colon is counted from the X-ray.

-

The colon is typically divided into three segments: right colon, left colon, and rectosigmoid. The number of markers in each segment is counted.

-

The total CTT (in hours) is calculated by multiplying the total number of retained markers by 1.2 (if using 20 markers per day) or 1.0 (if using 24 markers per day).

-

Segmental CTT is calculated similarly using the number of markers in each segment.

-

-

Interpretation:

-

Delayed transit is generally defined as a CTT exceeding the upper limit of the normal range (which can vary based on the specific protocol and population).

-

Quantification of Serum 7α-hydroxy-4-cholesten-3-one (C4)

This protocol describes a typical method for measuring serum C4, a biomarker of bile acid synthesis, using UPLC-MS/MS.

Objective: To quantify the concentration of C4 in human serum.

Materials:

-

Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.

-

Analytical column (e.g., C18 column).

-

Serum samples.

-

Internal standard (e.g., deuterated C4).

-

Acetonitrile.

-

Formic acid.

-

Ammonium sulfate.

-

Methanol.

Procedure:

-

Sample Preparation:

-

To a serum sample, add the internal standard.

-

Perform protein precipitation by adding acetonitrile with formic acid.

-

Alternatively, a salting-out assisted liquid-liquid extraction can be performed by adding water, acetonitrile, and ammonium sulfate.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in methanol.

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Separate C4 from other serum components on the analytical column using an appropriate mobile phase gradient.

-

Detect and quantify C4 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of C4.

-

Calculate the concentration of C4 in the serum samples by comparing the peak area ratio of C4 to the internal standard against the standard curve.

-

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of chronic idiopathic constipation.[2]

| Clinical Outcome | Result | Reference |

| Spontaneous Bowel Movements (SBMs) | Significantly greater increase in the frequency of SBMs per week compared to placebo. | [5] |

| Complete SBMs (CSBMs) | Significantly higher proportion of patients achieving an increase in CSBMs. | |

| Stool Consistency | Improvement in stool consistency towards softer stools. | [1][11] |

| Straining | Reduction in straining during defecation. | [5][11] |

| Tolerability | Generally well-tolerated. The most common adverse events are gastrointestinal in nature, including abdominal pain and diarrhea, which are typically mild to moderate in severity. | [5] |

Conclusion

This compound represents a significant advancement in the treatment of chronic idiopathic constipation with its novel mechanism of action targeting the ileal bile acid transporter. Its localized action in the gut and minimal systemic exposure contribute to a favorable safety and tolerability profile. The in-depth technical information provided in this guide, including detailed experimental protocols and visualizations of the underlying signaling pathways, serves as a valuable resource for researchers and drug development professionals working to further understand and expand the therapeutic potential of IBAT inhibitors. Future research may explore the utility of this compound and other IBAT inhibitors in other gastrointestinal and metabolic disorders.

References

- 1. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 2. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Method to Screen Substrates of Apical Sodium-Dependent Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. nia.nih.gov [nia.nih.gov]

- 8. Definition of a novel growth factor-dependent signal cascade for the suppression of bile acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. researchgate.net [researchgate.net]

- 11. Method to screen substrates of apical sodium-dependent bile acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(S)-Elobixibat: An In-depth Technical Guide to its In Vivo Effects on Bile Acid Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Elobixibat is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), which acts locally in the gut with minimal systemic absorption.[1][2] By blocking the reabsorption of bile acids in the terminal ileum, Elobixibat disrupts their enterohepatic circulation.[3][4] This guide provides a detailed overview of the in vivo metabolic consequences of this inhibition. The primary pharmacodynamic effects include an increased delivery of bile acids to the colon, which stimulates secretion and motility, and a compensatory upregulation of hepatic bile acid synthesis from cholesterol.[5][6] This is evidenced by significant alterations in fecal and serum bile acid profiles, as well as changes in key biomarkers such as 7α-hydroxy-4-cholesten-3-one (C4) and Fibroblast Growth Factor 19 (FGF19).[1][4] This document summarizes the quantitative data from key clinical studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

Bile acids (BAs) are crucial for lipid digestion and also function as signaling molecules that regulate their own synthesis and transport. The enterohepatic circulation is a highly efficient process that recycles approximately 95% of BAs from the ileum back to the liver via the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT).[5][6] In conditions like chronic constipation, reduced colonic BAs may contribute to symptoms.[5][7]

This compound (formerly A3309) is a synthetically modified 1,5-benzothiazepine designed to specifically inhibit IBAT.[4] Its mechanism provides a novel therapeutic strategy by increasing the concentration of BAs in the colon, thereby enhancing both secretory and motor functions.[5][7] This technical guide details the in vivo effects of Elobixibat on BA metabolism, providing researchers and drug development professionals with a comprehensive resource on its mechanism, pharmacodynamic outcomes, and the methodologies used to evaluate them.

Mechanism of Action and Signaling Pathways

Primary Mechanism: IBAT Inhibition

Elobixibat acts locally in the distal ileum, where it competitively binds to and inhibits IBAT (SLC10A2), the primary transporter responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes.[2][3] This inhibition is highly selective and potent, effectively reducing the return of bile acids to the liver via the portal circulation.[4]

Downstream Metabolic Consequences

The disruption of the enterohepatic circulation initiates a cascade of downstream effects:

-

Increased Colonic Bile Acids: By blocking reabsorption, Elobixibat significantly increases the volume of bile acids that pass into the large intestine.[5] These BAs, particularly primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA), stimulate colonic motility and fluid secretion, leading to accelerated transit and symptomatic relief from constipation.[1][5]

-

Upregulation of Hepatic Bile Acid Synthesis: The reduced return of BAs to the liver is sensed by hepatocytes. This diminishes the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that normally suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic BA synthesis pathway.

-

Modulation of the FGF19 Feedback Loop: In the ileum, reduced BA uptake by enterocytes leads to decreased synthesis and secretion of Fibroblast Growth Factor 19 (FGF19).[1][4] FGF19 normally travels to the liver and suppresses CYP7A1 expression.[4] A reduction in FGF19 therefore removes this inhibitory signal, further promoting the conversion of cholesterol into new bile acids.[1][4] This increased synthesis is reflected by a rise in serum levels of C4, a stable downstream metabolite of CYP7A1 activity.[1]

-

Effects on Lipid Metabolism: The increased consumption of cholesterol for BA synthesis can lead to a reduction in serum levels of low-density lipoprotein (LDL) cholesterol.[4][5]

The following diagram illustrates this signaling cascade.

Quantitative In Vivo Pharmacodynamic Effects

Clinical studies have quantified the in vivo effects of Elobixibat on key markers of bile acid metabolism. The data presented below are primarily derived from a study in patients with chronic constipation treated with Elobixibat.[1]

Effects on Fecal Bile Acid Profile

Elobixibat administration leads to a dramatic shift in the quantity and composition of fecal bile acids, reflecting its mechanism of action. Total fecal bile acid excretion was found to be 2.1-fold higher in Elobixibat-treated patients compared to healthy subjects.[1] The treatment caused a significant increase in primary bile acids (CA and CDCA) and a corresponding decrease in the proportion of secondary bile acids.[1][8]

Table 1: Effect of Elobixibat on Fecal Bile Acid Composition in Patients with Chronic Constipation

| Bile Acid Parameter | Baseline | After Elobixibat Treatment | Fold Change |

|---|---|---|---|

| Primary BAs (% of total) | 9.1% | 74.1% | +8.1x |

| Primary BA Concentration | - | - | +25.4x |

| Lithocholic Acid (LCA) Conc. | - | - | -3.9x |

| Ursodeoxycholic Acid (UDCA) Conc. | - | - | +3.8x |

| Deoxycholic Acid (DCA) Conc. | - | - | ~ Unchanged |

Data summarized from Nakajima et al., 2022.[1]

Effects on Serum Biomarkers

The systemic response to localized IBAT inhibition is clearly observed through changes in serum biomarkers. The increase in bile acid synthesis is confirmed by a significant rise in serum C4, while the reduction in the FGF19 negative feedback signal is also evident.[1]

Table 2: Effect of Elobixibat on Serum Biomarkers in Patients with Chronic Constipation

| Serum Biomarker | Change from Baseline | Implication |

|---|---|---|

| Fasting Serum C4 | +223% | Increased Bile Acid Synthesis |

| Fasting Serum FGF19 | -35% | Reduced Negative Feedback |

| Total Serum BAs | Decreased | Reduced Reabsorption |

| Secondary Serum BAs | Decreased | Reduced Reabsorption |

Data summarized from Nakajima et al., 2022.[1]

Key Experimental Protocols

The following section describes a representative experimental design for evaluating the in vivo effects of Elobixibat on bile acid metabolism in a clinical setting.

In Vivo Human Study Protocol

This protocol is based on the methodology described by Nakajima et al. (2022).[1][9]

-

Study Design: An inpatient, comparative study.

-

Participant Groups:

-

Group A: Healthy control subjects (e.g., n=10).

-

Group B: Patients diagnosed with chronic constipation (e.g., n=19).

-

-

Study Periods:

-

Baseline Period (7 days): All participants are admitted as inpatients. This period serves to establish baseline measurements for all parameters.

-

Treatment Period (7 days): The chronic constipation group (Group B) remains as inpatients and receives once-daily oral administration of Elobixibat. The healthy control group is discharged.

-

-

Dietary Control: All participants receive standardized meals containing a consistent amount of fat (e.g., ~60 g/day ) to ensure comparability of bile acid stimulation and excretion.

-

Key Assessments and Sample Collection:

-

Fecal Samples: A comprehensive 6-day stool collection is performed during the baseline week for both groups and during the treatment week for the constipation group to analyze fecal bile acid concentrations.

-

Blood Samples: Fasting blood samples are collected at baseline and after the treatment period to measure serum concentrations of total and individual bile acids, C4, and FGF19.

-

Clinical Endpoints: Bowel characteristics, including stool frequency (spontaneous bowel movements), stool consistency (e.g., Bristol Stool Form Scale), and other constipation-related symptoms are recorded daily.

-

-

Analytical Methods:

-

Bile Acid Quantification: Fecal and serum bile acid profiles are typically analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Biomarker Quantification: Serum C4 and FGF19 levels are measured using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA).

-

The workflow for such a study is visualized below.

Conclusion

This compound effectively modulates the enterohepatic circulation of bile acids through targeted inhibition of the ileal bile acid transporter. In vivo studies conclusively demonstrate that this leads to a significant increase in fecal bile acid excretion, particularly of primary bile acids, which drives its pro-secretory and pro-motility effects in the colon.[1] The corresponding systemic feedback is characterized by a robust increase in the bile acid synthesis marker C4 and a decrease in the inhibitory hormone FGF19.[1] These pharmacodynamic changes confirm the drug's mechanism of action and provide a clear basis for its therapeutic efficacy in treating chronic constipation. The protocols and data presented in this guide offer a technical foundation for further research and development in this area.

References

- 1. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]

- 3. Elobixibat - Wikipedia [en.wikipedia.org]

- 4. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Elobixibat for the treatment of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Elobixibat's Impact on Gut Microbiome Composition in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, is approved for the treatment of chronic constipation. Its mechanism of action involves increasing the concentration of bile acids in the colon, which in turn stimulates secretion and motility. Beyond these direct effects, emerging preclinical evidence from animal models indicates that this compound significantly modulates the composition and function of the gut microbiome. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the gut microbiome in animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The gut microbiome plays a pivotal role in host physiology, influencing metabolism, immunity, and even neurological function. The interplay between bile acids and the gut microbiota is a well-established bidirectional relationship. Bile acids shape the microbial landscape due to their antimicrobial properties, while the gut microbiota actively metabolizes primary bile acids into secondary bile acids, which act as signaling molecules. This compound, by altering the enterohepatic circulation of bile acids, introduces a significant perturbation to this delicate balance, leading to notable shifts in the gut microbial ecosystem. Understanding these changes is crucial for elucidating the full therapeutic potential and potential off-target effects of IBAT inhibitors.

Quantitative Impact on Gut Microbiome Composition

Studies in animal models, primarily mice, have demonstrated that treatment with this compound induces significant alterations in the gut microbiome. The most profound change observed is a shift in the balance between Gram-positive and Gram-negative bacteria.

Table 1: Effect of this compound on the Relative Abundance of Major Bacterial Phyla in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Bacterial Group | Control (%) | This compound-Treated (%) | Fold Change |

| Gram-positive Bacteria | 33.7 | 5.4 | -6.24 |

| Gram-negative Bacteria | Not Reported | 94.6 | - |

Data from a study in C57BL/6J mice with diethylnitrosamine-induced NASH fed a choline-deficient high-fat diet[1].

This dramatic decrease in Gram-positive bacteria is primarily attributed to a reduction in the Firmicutes phylum, with concurrent decreases in Deferribacterota and Actinobacteria. Conversely, the proportion of Proteobacteria, a phylum of Gram-negative bacteria, is significantly increased. While the precise quantitative shifts for each phylum are not consistently reported across all studies, the overall trend is a consistent finding.

At the genus level, treatment with this compound has been shown to increase the relative abundance of Bifidobacterium and bacteria rich in bile salt hydrolase (BSH) enzymes, such as certain species of Clostridium. The increase in BSH-rich bacteria is a logical consequence of the increased availability of conjugated bile acids in the colon, providing a substrate for these enzymes.

Impact on Fecal Bile Acid Profile

The primary pharmacological effect of this compound is the increased delivery of bile acids to the colon. While comprehensive quantitative data from animal models is still emerging, human studies provide a strong indication of the expected changes. Treatment with elobixibat leads to a significant increase in total fecal bile acids. A key observation is the substantial increase in the proportion of primary bile acids (cholic acid and chenodeoxycholic acid) relative to secondary bile acids (deoxycholic acid and lithocholic acid) in the feces[2]. This shift is due to the accelerated colonic transit time, which reduces the time available for microbial conversion of primary to secondary bile acids[2].

Table 2: Anticipated Changes in Fecal Bile Acid Composition in Animal Models Treated with this compound (based on human data)

| Bile Acid | Expected Change | Rationale |

| Total Fecal Bile Acids | Significantly Increased | Inhibition of ileal reabsorption[2]. |

| Primary Bile Acids (CA, CDCA) | Significantly Increased | Increased delivery to the colon[2]. |

| Secondary Bile Acids (DCA, LCA) | Decreased or Unchanged | Reduced microbial conversion due to faster transit[2]. |

| Ratio of Primary to Secondary BAs | Significantly Increased | Faster colonic transit time[2]. |

Experimental Protocols

Animal Models

A commonly used animal model to study the effects of this compound on the gut microbiome is the C57BL/6J mouse model of nonalcoholic steatohepatitis (NASH). This is often induced by a combination of a single intraperitoneal injection of diethylnitrosamine and a subsequent choline-deficient high-fat diet for an extended period (e.g., 20 weeks)[1]. This compound is typically administered orally, mixed with the diet.

16S rRNA Gene Sequencing for Microbiome Analysis

Fecal Sample Collection and DNA Extraction:

-

Fresh fecal pellets are collected from individual mice and immediately snap-frozen in liquid nitrogen and stored at -80°C until processing.

-

Total genomic DNA is extracted from a known weight of feces (e.g., 100-200 mg) using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (Qiagen), following the manufacturer's instructions with a bead-beating step to enhance cell lysis[3].

-

The quantity and quality of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

PCR Amplification and Sequencing:

-

The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers, such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3').

-

PCR reactions are typically performed in triplicate for each sample to minimize amplification bias. The reaction mixture includes template DNA, forward and reverse primers, a high-fidelity DNA polymerase, and dNTPs.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step[3].

-

The triplicate PCR products for each sample are pooled and purified.

-

The purified amplicons are then used for library preparation using a kit such as the Nextera XT DNA Library Preparation Kit (Illumina).

-

The final libraries are quantified, pooled, and sequenced on a platform like the Illumina MiSeq, generating paired-end reads.

Bile Acid Analysis by LC-MS/MS

Fecal Sample Preparation:

-

A known weight of frozen fecal sample is homogenized in a solvent mixture, typically methanol/water or an ethanol-based solution.

-

The homogenate is centrifuged to pellet solid debris.

-

The supernatant containing the bile acids is collected. For quantitative analysis, a known amount of an internal standard (e.g., a deuterated bile acid) is added at the beginning of the extraction process.

LC-MS/MS Analysis:

-

The extracted bile acids are separated using ultra-high-performance liquid chromatography (UHPLC) on a C18 column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and formic acid) and an organic component (e.g., acetonitrile/isopropanol) is used to separate the different bile acid species.

-

The separated bile acids are detected and quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each bile acid and the internal standard to ensure high selectivity and sensitivity.

Signaling Pathways and Visualizations

The effects of this compound on the gut microbiome are intricately linked to the altered bile acid signaling in the gastrointestinal tract. The increased concentration of bile acids in the colon leads to the activation of key bile acid receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Mechanism of Action of this compound

The following diagram illustrates the primary mechanism of action of this compound.

Experimental Workflow for Microbiome Analysis

The diagram below outlines a typical experimental workflow for investigating the impact of this compound on the gut microbiome in an animal model.

Signaling Pathway of Increased Colonic Bile Acids

The increased concentration of bile acids in the colon due to this compound treatment activates downstream signaling pathways that influence both gut physiology and the microbiome.

Conclusion

This compound exerts a profound influence on the gut microbiome in animal models, primarily driven by the increased concentration of bile acids in the colon. The most striking effect is a significant reduction in Gram-positive bacteria, particularly from the Firmicutes phylum, and a corresponding increase in Gram-negative bacteria. These changes are accompanied by alterations in the fecal bile acid profile, with an increased proportion of primary bile acids. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these effects. The visualization of the underlying signaling pathways highlights the complex interplay between this compound, bile acid metabolism, and the gut microbial ecosystem. Further research is warranted to fully elucidate the long-term consequences of these microbial shifts and their potential contribution to the therapeutic effects and safety profile of this compound and other IBAT inhibitors.

References

- 1. Impact of elobixibat on liver tumors, microbiome, and bile acid levels in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Molecular Blueprint: A Technical Guide to (S)-Elobixibat's Interaction with the Ileal Bile Acid Transporter (IBAT)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between (S)-Elobixibat, a first-in-class inhibitor, and the Ileal Bile Acid Transporter (IBAT) protein, also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2). By elucidating the binding mechanism, this document aims to provide a comprehensive resource for researchers in gastroenterology, hepatology, and drug development.

Introduction: The Role of IBAT and the Therapeutic Promise of this compound

The enterohepatic circulation of bile acids is a critical physiological process for the absorption of dietary fats and the regulation of cholesterol homeostasis. The Ileal Bile Acid Transporter (IBAT), located on the apical membrane of enterocytes in the terminal ileum, is the primary protein responsible for the reabsorption of approximately 95% of bile acids from the intestine.[1][2] Inhibition of IBAT presents a novel therapeutic strategy for various conditions. By blocking bile acid reabsorption, IBAT inhibitors increase the concentration of bile acids in the colon, leading to increased colonic motility and secretion, which is beneficial for the treatment of chronic idiopathic constipation (CIC).[3][4] Furthermore, the reduced return of bile acids to the liver stimulates the conversion of cholesterol into new bile acids, thereby lowering systemic cholesterol levels.

This compound is a potent and selective IBAT inhibitor. Its localized action within the gastrointestinal tract minimizes systemic exposure and associated side effects.[3] Understanding the molecular basis of its interaction with the IBAT protein is paramount for the development of next-generation inhibitors with improved efficacy and selectivity.

Quantitative Analysis of this compound Binding Affinity

The potency of this compound as an IBAT inhibitor has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the human IBAT protein.

| Parameter | Value | Species | Assay System |

| IC50 | 0.53 ± 0.17 nM | Human | Transfected HEK293 cells |

| IC50 | 0.13 ± 0.03 nM | Mouse | Transfected HEK293 cells |

| IC50 | 5.8 ± 1.6 nM | Canine | Transfected HEK293 cells |

| Selectivity | >400-fold vs. human liver basolateral sodium/bile acid co-transporter | Human | Transfected HEK293 cells |

| Selectivity | >1000-fold vs. neutral amino acid transporters | Human | Transfected HEK293 cells |

| Table 1: Summary of in vitro potency and selectivity of Elobixibat for the IBAT protein. Data compiled from multiple sources. |

Molecular Modeling of the this compound-IBAT Interaction

Due to the challenges in crystallizing membrane transport proteins, a definitive X-ray crystal structure of the human IBAT protein is not yet available. However, computational approaches such as homology modeling and molecular docking provide valuable insights into the putative binding site and interaction mechanisms of inhibitors like this compound.

Homology Modeling of the Human IBAT (SLC10A2) Protein

A three-dimensional model of the human IBAT protein can be constructed using homology modeling techniques.[5][6] This process involves using the known crystal structure of a related protein with sufficient sequence homology as a template. For IBAT, a member of the Solute Carrier (SLC) family, a suitable template would be a related transporter for which a crystal structure has been solved. A previously published study utilized bacteriorhodopsin as a scaffold for membrane attachment points to build a 7-transmembrane (7TM) domain model of ASBT (IBAT).[5][6]

The general workflow for creating a homology model of IBAT is as follows:

Molecular Docking of this compound

With a validated homology model of the IBAT protein, molecular docking simulations can be performed to predict the binding pose and interactions of this compound. While a specific docking study for Elobixibat has not been published, studies on other IBAT inhibitors and natural substrates provide a framework for this analysis.[5][7] Docking studies on cholic acid have identified four distinct binding sites on the extracellular surface of the IBAT model.[5] A study on the inhibitor linerixibat suggested a binding pocket involving amino acid residues 294 and 295.[7]

A hypothetical docking workflow for this compound would involve:

Based on site-directed mutagenesis studies, cysteine residues C51, C105, C144, and C255 are critical for IBAT function, and Cys270 is a highly accessible extracellular residue that may be part of a putative substrate-binding domain.[5][7] It is plausible that this compound, as a competitive inhibitor, interacts with some of these key residues within the extracellular loops and transmembrane domains of the IBAT protein.

Experimental Protocols for Assessing this compound Binding

To experimentally validate the binding of this compound to the IBAT protein and to determine its binding affinity, several in vitro assays can be employed. A common and robust method is a competitive radioligand binding assay using cells transiently or stably expressing the human IBAT protein.

In Vitro IBAT Inhibition Assay Using HEK293 Cells

This protocol describes a competitive binding assay to determine the IC50 value of this compound by measuring the inhibition of the uptake of a radiolabeled bile acid, such as [3H]-taurocholic acid, in HEK293 cells expressing the human IBAT (SLC10A2) protein.

Materials:

-

HEK293 cells stably expressing human IBAT (SLC10A2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

[3H]-Taurocholic acid (Radioligand)

-

Unlabeled taurocholic acid

-

This compound

-

Scintillation cocktail

-

96-well cell culture plates

-

Filtration apparatus with glass fiber filters

Experimental Workflow:

Detailed Procedure:

-

Cell Culture: Seed HEK293 cells stably expressing human IBAT into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture the cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Assay Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in transport buffer.

-

Prepare a solution of [3H]-taurocholic acid in transport buffer at a concentration close to its Kd value for IBAT.

-

To each well, add the this compound solution followed by the [3H]-taurocholic acid solution. Include control wells with no inhibitor (total binding) and wells with a high concentration of unlabeled taurocholic acid to determine non-specific binding.

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).

-

-

Termination and Filtration:

-

Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.

-

Lyse the cells and transfer the lysate to a filter plate.

-

Filter the contents through a glass fiber filter using a vacuum manifold.

-

Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways Affected by IBAT Inhibition

The inhibition of IBAT by this compound initiates a cascade of physiological events, primarily impacting the enterohepatic circulation of bile acids and downstream signaling pathways.

Inhibition of IBAT by this compound leads to two primary consequences:

-

Increased Colonic Bile Acids: The unabsorbed bile acids pass into the colon, where they act as secretagogues, promoting water and electrolyte secretion, and also stimulate colonic motility. This dual action results in the therapeutic effect for chronic constipation.

-

Decreased Hepatic Bile Acid Return: The reduced reabsorption of bile acids in the ileum leads to a decrease in their return to the liver via the portal circulation. This relieves the negative feedback inhibition of the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. The upregulation of CYP7A1 results in increased conversion of cholesterol to bile acids, leading to a reduction in hepatic cholesterol levels and a subsequent increase in the expression of LDL receptors, which enhances the clearance of LDL cholesterol from the circulation.

Conclusion

This technical guide provides a comprehensive overview of the molecular modeling of this compound's interaction with the IBAT protein. While a definitive crystal structure of IBAT remains elusive, homology modeling and molecular docking provide a powerful framework for understanding the binding of this potent inhibitor. The detailed experimental protocols offer a practical guide for researchers aiming to characterize the binding affinity and inhibitory activity of this compound and other IBAT inhibitors. A thorough understanding of the molecular interactions and the downstream signaling pathways is crucial for the continued development of this important class of therapeutic agents. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community engaged in the research and development of novel treatments for gastrointestinal and metabolic disorders.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topology scanning and putative three-dimensional structure of the extracellular binding domains of the apical sodium-dependent bile acid transporter (SLC10A2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, maralixibat, and odevixibat - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicological Screening of (S)-Elobixibat in Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Elobixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach for chronic idiopathic constipation. By blocking the reabsorption of bile acids in the terminal ileum, it increases the concentration of bile acids in the colon, stimulating secretion and motility. This technical guide provides a comprehensive overview of the initial in vitro toxicological screening of this compound, summarizing key safety assessments in cell-based assays. The document details the methodologies for evaluating cytotoxicity, genotoxicity, and phototoxicity, and presents illustrative data consistent with the compound's favorable preclinical safety profile. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism and toxicological evaluation process.

Introduction

This compound (formerly A3309) is a first-in-class, minimally absorbed IBAT inhibitor.[1][2] Its mechanism of action is localized to the gastrointestinal tract, which is designed to minimize systemic side effects.[3] The primary therapeutic effect is achieved by increasing the concentration of bile acids in the colon, which enhances fluid secretion and accelerates colonic transit.[4] Preclinical and clinical studies have demonstrated its efficacy in treating chronic constipation.[5][6][7] An initial toxicological screening in cell cultures is a critical step in the safety assessment of any new pharmaceutical agent. This guide outlines the standard battery of in vitro toxicology studies relevant to a compound like this compound.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[8] IBAT is primarily responsible for the reabsorption of bile acids from the small intestine into the enterohepatic circulation.[4] By inhibiting IBAT, this compound increases the amount of bile acids that pass into the colon. This leads to two main effects: increased colonic fluid secretion and stimulated colonic motility, both of which contribute to the relief of constipation.[3][4]

In Vitro Toxicological Screening

A standard battery of in vitro toxicology assays is typically performed to assess the safety of a new drug candidate. For this compound, this would include evaluations of cytotoxicity, genotoxicity, and phototoxicity. The following sections describe the general methodologies for these assays. While regulatory summaries confirm these tests were conducted and were negative, specific quantitative data from these preclinical studies are not publicly available. The data presented in the tables are therefore illustrative of a negative toxicological profile.

Cytotoxicity Assessment

Cytotoxicity assays are used to determine the potential of a substance to cause cell death. The Neutral Red Uptake (NRU) assay is a common method for assessing cytotoxicity.

-

Cell Culture: Human cell lines, such as intestinal Caco-2 cells or hepatic HepG2 cells, are cultured in appropriate media and conditions until they reach a suitable confluence.

-

Compound Exposure: Cells are treated with a range of concentrations of this compound, typically from low nanomolar to high micromolar, for a defined period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Neutral Red Staining: After the exposure period, the cells are incubated with a solution of Neutral Red, a supravital dye that is taken up and retained by viable cells in their lysosomes.

-

Dye Extraction and Quantification: The incorporated dye is then extracted from the cells, and the absorbance is measured using a spectrophotometer. The amount of dye retained is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

| Cell Line | Exposure Time (hours) | This compound IC50 (µM) |

| Caco-2 | 24 | > 100 |

| HepG2 | 24 | > 100 |

| Caco-2 | 48 | > 100 |

| HepG2 | 48 | > 100 |

Table 1: Illustrative cytotoxicity data for this compound in human intestinal (Caco-2) and hepatic (HepG2) cell lines. An IC50 value greater than 100 µM is generally considered indicative of low cytotoxic potential.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is used to assess different types of genetic damage.

The Ames test is used to detect gene mutations (point mutations and frameshift mutations) in bacteria.

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine and tryptophan, respectively.[9]

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control, and positive controls (known mutagens for each strain with and without S9).

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Scoring: After incubation, the number of revertant colonies (colonies that have undergone a mutation allowing them to grow on the minimal medium) is counted.

-

Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

| Bacterial Strain | Metabolic Activation (S9) | This compound Result |

| S. typhimurium TA98 | - | Negative |

| S. typhimurium TA98 | + | Negative |

| S. typhimurium TA100 | - | Negative |

| S. typhimurium TA100 | + | Negative |

| S. typhimurium TA1535 | - | Negative |

| S. typhimurium TA1535 | + | Negative |

| S. typhimurium TA1537 | - | Negative |

| S. typhimurium TA1537 | + | Negative |

| E. coli WP2 uvrA | - | Negative |

| E. coli WP2 uvrA | + | Negative |

Table 2: Illustrative results of the Ames test for this compound, indicating no mutagenic activity in the tested bacterial strains.

This assay detects structural chromosomal damage in mammalian cells.

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high mitotic index.[1][10][11][12]

-

Exposure: CHO cells are treated with this compound at various concentrations, along with vehicle and positive controls, for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Harvest and Metaphase Preparation: After treatment, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Microscopic Analysis: The chromosomes are stained, and metaphase spreads are analyzed for structural aberrations (e.g., breaks, gaps, deletions, translocations).

-

Evaluation: A compound is considered clastogenic if it causes a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

| Treatment Condition | This compound Concentration (µM) | % Cells with Aberrations |

| 3h, -S9 | Vehicle Control | < 5% |

| Low | < 5% | |

| Mid | < 5% | |

| High | < 5% | |

| 3h, +S9 | Vehicle Control | < 5% |

| Low | < 5% | |

| Mid | < 5% | |

| High | < 5% | |

| 24h, -S9 | Vehicle Control | < 5% |

| Low | < 5% | |

| Mid | < 5% | |

| High | < 5% |